Totaradiol

Overview

Description

Preparation Methods

Totaradiol can be synthesized through several methods. One notable approach involves diastereoselective epoxide/alkene/arene bicyclization, which allows for the preparation of this compound along with related diterpenes. This method is efficient and convergent, facilitating the synthesis of derivatives that exhibit comparable biological activity. Additionally, this compound can be isolated from natural sources such as Thuja plicata through extraction and purification processes .

Chemical Reactions Analysis

Totaradiol undergoes various chemical reactions, including:

Scientific Research Applications

Totaradiol has several scientific research applications:

Antimicrobial Properties: This compound exhibits inhibition of the bacterial cell division protein FtsZ, making it a potential candidate for developing new antibiotics.

Antioxidative Action: This compound is effective in protecting biological systems against oxidative stress, which is beneficial in various medical and biological applications.

Neuroprotection and Stroke Amelioration: This compound has been found to prevent neuronal injury and ameliorate brain ischemic stroke by activating specific biochemical pathways.

Mechanism of Action

Totaradiol is similar to other diterpenes such as totarol and ferruginol, which are also isolated from Thuja plicata . These compounds share similar antimicrobial and antioxidative properties but differ in their specific molecular structures and biological activities . This compound is unique in its ability to inhibit the bacterial cell division protein FtsZ, which is not a common feature among other diterpenes .

Comparison with Similar Compounds

- Totarol

- Ferruginol

- Totarolone

Biological Activity

Totaradiol, a diterpene derived from the heartwood of Podocarpus totara, has garnered attention for its significant biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

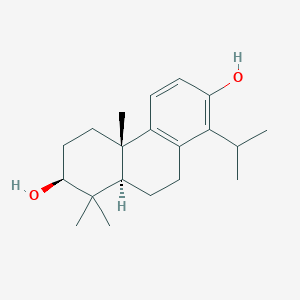

This compound is structurally related to totarol, another diterpene known for its antimicrobial properties. The chemical structure of this compound allows it to interact with various biological targets, leading to its observed pharmacological effects.

Antimicrobial Activity

This compound exhibits potent antibacterial activity against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 7 |

| Bacillus anthracis | 10 |

| Enterococcus faecalis | 15 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

These values indicate that this compound is particularly effective against resistant strains of bacteria, making it a candidate for further research in antibiotic development .

Research has identified the bacterial cell division protein FtsZ as a critical target for this compound. FtsZ plays a pivotal role in bacterial cytokinesis, and inhibiting this protein can disrupt bacterial cell division. Studies have shown that this compound and its derivatives can bind to FtsZ, leading to inhibition of its function and subsequent bacterial growth cessation .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that synthetic derivatives of this compound maintain similar antimicrobial efficacy as natural sources. The derivatives were tested against various resistant bacterial strains, confirming the compound's potential as a broad-spectrum antibacterial agent .

- Cytotoxicity Assessment : In vitro studies indicated that while this compound is effective against bacteria, it also exhibits cytotoxic effects on human cell lines at higher concentrations (>30 µM). This duality suggests that while this compound has therapeutic potential, careful dosing will be necessary to avoid adverse effects on human cells .

- Comparative Analysis with Other Compounds : this compound was compared with tea tree oil in terms of antimicrobial activity. The results indicated that while tea tree oil had broader activity against Gram-negative bacteria, this compound showed superior efficacy against certain Gram-positive strains .

Properties

IUPAC Name |

(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORGIWDZGWMMGU-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114442 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-56-3 | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Totaradiol?

A1: this compound has demonstrated antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ [, ]. It has also shown antioxidant properties, inhibiting both microsomal and mitochondrial lipid peroxidation []. In addition, this compound exhibits cytotoxic activity against the A2780 ovarian cancer cell line [].

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from several plant species, including Podocarpus macrophyllus [], Podocarpus nagi [], Podocarpus madagascariensis [], and Thuja plicata [].

Q3: Are there any synthetic routes available for this compound?

A3: Yes, an efficient and convergent total synthesis of this compound has been achieved using a diastereoselective epoxide/alkene/arene bicyclization strategy. This approach has also facilitated the preparation of related totarane diterpenes []. Additionally, an enantioselective palladium-catalyzed dearomative cyclization method has been developed, enabling the enantioselective total synthesis of (-)-Totaradiol [].

Q4: Has the structure of this compound been confirmed through spectroscopic methods?

A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy [].

Q5: Have there been any studies investigating the regioselectivity of chemical reactions involving this compound?

A6: Yes, theoretical studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have been conducted to investigate the regioselectivity of esterification reactions involving this compound []. These studies analyzed nucleophilic Parr functions (P_k^-) and electrostatic potentials to understand the observed regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.